molecular formula C11H10N2O2 B13271189 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13271189
M. Wt: 202.21 g/mol
InChI Key: NZIVEAHQMHZMNU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts such as acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the 4-methyl group.

    1-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid: Contains a chlorine atom instead of a methyl group.

    1-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid: Features a methoxy group instead of a methyl group.

Uniqueness: 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and potential biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-10(11(14)15)6-7-12-13/h2-7H,1H3,(H,14,15)

InChI Key

NZIVEAHQMHZMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C(=O)O

Origin of Product

United States

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